1-(Prop-2-yn-1-yl)-2-(trifluoromethyl)benzene
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Overview
Description
1-(Prop-2-yn-1-yl)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group and a propynyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-yn-1-yl)-2-(trifluoromethyl)benzene typically involves the coupling of a trifluoromethyl-substituted benzene derivative with a propynyl group. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-yn-1-yl)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond in the propynyl group can be reduced to form alkanes or alkenes.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
1-(Prop-2-yn-1-yl)-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Prop-2-yn-1-yl)-2-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the trifluoromethyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. The propynyl group can participate in various reactions due to the presence of the triple bond, which can undergo addition or substitution reactions.
Comparison with Similar Compounds
1,3,5-tri(prop-1-yn-1-yl)benzene: Similar structure but with three propynyl groups attached to the benzene ring.
1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in the para position.
Uniqueness: 1-(Prop-2-yn-1-yl)-2-(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethyl and propynyl groups, which can influence its reactivity and potential applications. The combination of these functional groups provides a distinct set of chemical properties that can be leveraged in various research and industrial applications.
Properties
Molecular Formula |
C10H7F3 |
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Molecular Weight |
184.16 g/mol |
IUPAC Name |
1-prop-2-ynyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H7F3/c1-2-5-8-6-3-4-7-9(8)10(11,12)13/h1,3-4,6-7H,5H2 |
InChI Key |
UNXLAMVNKHFZMJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
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